molecular formula C30H33Br6P B12671510 (2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide CAS No. 83949-31-9

(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide

Cat. No.: B12671510
CAS No.: 83949-31-9
M. Wt: 904.0 g/mol
InChI Key: PLAPVJLKXWXNOF-UHFFFAOYSA-M
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Description

(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C30H33Br6P It is known for its unique structure, which includes a cyclododecyl ring substituted with five bromine atoms and a triphenylphosphonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide typically involves the bromination of cyclododecane followed by the introduction of the triphenylphosphonium group. The reaction conditions often require the use of bromine or brominating agents under controlled temperatures to ensure selective bromination at the desired positions on the cyclododecyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions

Chemical Reactions Analysis

Types of Reactions

(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phosphonium group.

    Substitution: The bromine atoms on the cyclododecyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups onto the cyclododecyl ring.

Scientific Research Applications

(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of brominated compounds and phosphonium salts.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, including its potential interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of flame retardants and other industrial chemicals due to its brominated structure.

Mechanism of Action

The mechanism by which (2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the phosphonium group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2,5,6,10,11-Pentabromocyclododecane): Similar in structure but lacks the triphenylphosphonium group.

    Triphenylphosphonium bromide: Contains the phosphonium group but lacks the brominated cyclododecyl ring.

Uniqueness

(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide is unique due to the combination of a highly brominated cyclododecyl ring and a triphenylphosphonium group. This dual functionality provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

83949-31-9

Molecular Formula

C30H33Br6P

Molecular Weight

904.0 g/mol

IUPAC Name

(2,5,6,10,11-pentabromocyclododecyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C30H33Br5P.BrH/c31-25-17-10-18-26(32)29(35)21-30(28(34)20-19-27(25)33)36(22-11-4-1-5-12-22,23-13-6-2-7-14-23)24-15-8-3-9-16-24;/h1-9,11-16,25-30H,10,17-21H2;1H/q+1;/p-1

InChI Key

PLAPVJLKXWXNOF-UHFFFAOYSA-M

Canonical SMILES

C1CC(C(CCC(C(CC(C(C1)Br)Br)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br)Br)Br.[Br-]

Origin of Product

United States

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